N-[4-(2-chloroethyl)phenyl]acetamide
Description
N-[4-(2-Chloroethyl)phenyl]acetamide is an acetamide derivative featuring a 2-chloroethyl substituent on the para position of the phenyl ring. These compounds often serve as intermediates in organic synthesis or exhibit bioactivity such as analgesic, anti-inflammatory, or sodium channel-modulating properties .
Properties
IUPAC Name |
N-[4-(2-chloroethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKNSAIBTCSDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454258 | |
| Record name | N-[4-(2-chloroethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52273-67-3 | |
| Record name | N-[4-(2-chloroethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetic Anhydride-Mediated Acetylation
The most widely reported method involves reacting 4-(2-chloroethyl)aniline with acetic anhydride under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine’s lone pair attacks the electrophilic carbonyl carbon of acetic anhydride. A typical procedure includes:
- Molar ratio : 1:1.1 (aniline:acetic anhydride)
- Solvent : Glacial acetic acid (5 mL per gram substrate)
- Temperature : 110–120°C (reflux)
- Duration : 3–5 hours
Post-reaction, the mixture is cooled to 10°C, inducing crystallization. Crude product yields range from 85–92%, with purity enhanced to >98% through recrystallization using ethanol-water (3:1 v/v).
Mechanistic Insight :
$$ \text{4-(2-Chloroethyl)aniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-[4-(2-Chloroethyl)phenyl]acetamide} + \text{CH}_3\text{COOH} $$
The reaction’s exothermic nature necessitates controlled reagent addition to prevent thermal degradation of the chloroethyl group.
Acetyl Chloride-Based Acetylation
Alternative protocols employ acetyl chloride in dichloromethane with triethylamine as an HCl scavenger. This method achieves faster reaction times (1–2 hours) but requires stringent moisture control:
| Parameter | Value |
|---|---|
| Molar ratio (aniline:AcCl) | 1:1.05 |
| Temperature | 0–5°C (initial), 25°C (final) |
| Yield | 78–85% |
While efficient, this route generates stoichiometric HCl, complicating waste management compared to acetic anhydride’s benign acetic acid byproduct.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow chemistry to enhance throughput and safety. Key advantages include:
- Residence time : 8–12 minutes (vs. 3–5 hours in batch)
- Temperature control : ±2°C precision via jacketed reactors
- Yield improvement : 94–96% (attributed to reduced thermal gradients)
A representative flow setup involves:
- Feedstock mixing : 4-(2-Chloroethyl)aniline and acetic anhydride premixed at 50°C
- Reactor coil : Stainless steel, 20 m length, 120°C
- In-line crystallization : Cooled to 10°C post-reaction
Solvent-Free Acetylation
Aligning with green chemistry principles, solvent-free methods eliminate glacial acetic acid by employing excess acetic anhydride as both reagent and solvent. This approach reduces waste generation by 40% while maintaining yields at 82–87%:
| Condition | Solvent-Free | Traditional |
|---|---|---|
| Reaction time (h) | 2.5 | 4.0 |
| E-factor* | 8.2 | 13.7 |
| Purity (%) | 97.5 | 98.1 |
*E-factor = kg waste/kg product
Byproduct Mitigation and Purification
Diacetylation Byproduct Control
Over-acetylation at the chloroethyl group’s oxygen can yield N,O-diacetyl derivatives (<5%). Strategies to suppress this include:
Recrystallization Optimization
Multi-solvent recrystallization systems achieve pharmaceutical-grade purity:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol-water (3:1) | 99.2 | 88 |
| Acetone-hexane (1:2) | 99.5 | 82 |
| Ethyl acetate | 98.7 | 91 |
Ethanol-water offers optimal cost-performance balance for industrial use.
Comparative Analysis of Acylating Agents
| Agent | Cost (USD/kg) | Reaction Time (h) | Max Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Acetic anhydride | 12.50 | 4.0 | 92 | 3.2 |
| Acetyl chloride | 18.75 | 1.5 | 85 | 5.8 |
| Acetic acid | 8.20 | 24.0 | 68 | 1.1 |
Acetic anhydride remains the reagent of choice due to its balance of reactivity, cost, and byproduct profile.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of N-[4-(2-azidoethyl)phenyl]acetamide or N-[4-(2-thiocyanatoethyl)phenyl]acetamide.
Oxidation: Formation of N-[4-(2-chloroethyl)phenyl]sulfoxide or N-[4-(2-chloroethyl)phenyl]sulfone.
Reduction: Formation of N-[4-(2-aminoethyl)phenyl]acetamide.
Scientific Research Applications
N-[4-(2-chloroethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Chlorinated Substituents
Table 1: Chlorinated Phenylacetamide Derivatives
Key Observations :
Sulfonamide and Piperazinyl Derivatives
Table 2: Sulfonamide and Piperazine-Modified Acetamides
Key Observations :
Trifluoromethyl and Complex Substituents
Table 3: Fluorinated and Multi-Substituted Acetamides
Key Observations :
- Trifluoromethyl Groups : The CF₃ group in enhances lipophilicity, improving membrane permeability.
- Triazine Backbones: Compound F’s triazine-isoquinoline structure demonstrates potent sodium channel modulation, relevant for neuropathic pain management .
Pharmacological and Industrial Relevance
- Analgesic Agents : Sulfonamide and piperazinyl derivatives (e.g., compound 35) show promise as alternatives to NSAIDs .
- Sodium Channel Modulators: Triazine-linked acetamides (e.g., Compound F) target TTX-sensitive channels, offering pathways for non-opioid pain relief .
- Synthetic Intermediates : Chloroethyl and chloroacetyl derivatives serve as precursors for antibiotics, heterocycles, and dyes .
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